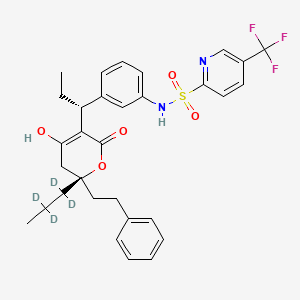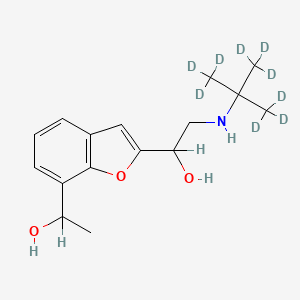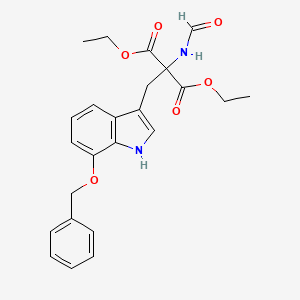
Sporidesmolide V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sporidesmolide V is a cyclodepsipeptide compound isolated from the cultures of Pithornyces chartarum . It is a higher homologue of sporidesmolide II .
Synthesis Analysis
Sporidesmolide V was purified by repetitive reversed phase partition chromatography and finally by vacuum sublimation . The compound is a higher homologue of sporidesmolide II, here isolated for the first time from cultures of Pithomyces chartarum unenriched with isoleucine .Molecular Structure Analysis
The molecular formula of Sporidesmolide V is C35H62N4O8 . Its molecular weight is 666.89 .Chemical Reactions Analysis
The total sporidesmolide fraction from cultures of Pithornyces chartarum contains at least five cyclodepsipeptides . Acid hydrolysis of sporidesmolide V gave one mole each of L-valine, D-leucine, D-alloisoleucine, and L-N-methylleucine .Physical And Chemical Properties Analysis
The physical and chemical properties of Sporidesmolide V include its molecular weight of 666.89 and its molecular formula of C35H62N4O8 . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Isolation and Structure : Sporidesmolide V was isolated from cultures of Pithomyces chartarum, and its structure was identified as a cyclodepsipeptide, distinct from other compounds in the sporidesmolide family (Gillis, Russell, Taylor, & Walter, 1990).
Production by Pithomyces chartarum : The production of sporidesmin and sporidesmolides (including Sporidesmolide V) by Pithomyces chartarum was studied, revealing that high yields were associated with high utilization of medium constituents (Done, Mortimer, Taylor, & Russell, 1961).
Biosynthesis and Stereoisomerism : Research showed that the presence of different isoleucine isomers in the growth medium of Pithomyces chartarum could influence the biosynthesis of sporidesmolides, indicating a complex biosynthetic pathway and sensitivity to specific amino acids (Russell, 1967).
Phytotoxic Properties : Studies have demonstrated that hydrolytic products of Sporidesmolide I, a related compound, possess phytotoxic properties, suggesting potential biological activity of Sporidesmolide V as well (Russell & Thomas, 1961).
Protection against Toxicity in Cells : Research involving sporidesmin, a compound related to Sporidesmolide V, showed that zinc supplementation could protect cells against its toxicity, which may have implications for understanding the interaction of Sporidesmolide V with biological systems (Duncan, Thompson, & Phua, 2005).
Safety and Hazards
For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
The primary targets of Sporidesmolide V are currently unknown. The compound is a cyclodepsipeptide isolated from the cultures of Pithornyces chartarum
Mode of Action
Biochemical Pathways
The compound is part of the hexadepsipeptide sporidesmolide complex , and its biosynthesis involves the use of D- and L- amino acids utilizing alloisoleucine, isoleucine, leucine, and two valine sub-units . .
Pharmacokinetics
Propriétés
IUPAC Name |
(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N4O8/c1-14-23(12)28-31(41)36-24(15-18(2)3)34(44)46-26(17-20(6)7)30(40)37-27(21(8)9)33(43)39(13)25(16-19(4)5)35(45)47-29(22(10)11)32(42)38-28/h18-29H,14-17H2,1-13H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,25-,26-,27-,28+,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGMHZCDRCPQDM-DFTYQABXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sporidesmolide V | |
Q & A
Q1: What is Sporidesmolide V and where is it found?
A1: Sporidesmolide V is a cyclodepsipeptide, a type of molecule containing both amide and ester bonds in a cyclic structure. It is one of at least five cyclodepsipeptides found within the total sporidesmolide fraction produced by the fungus Pithomyces chartarum. []
Q2: What is the structure of Sporidesmolide V?
A2: Sporidesmolide V is characterized as: cyclo-2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl. [] Further research is needed to fully elucidate its structural formula, molecular weight, and spectroscopic data.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

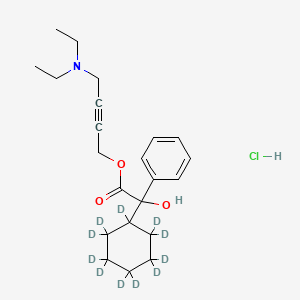
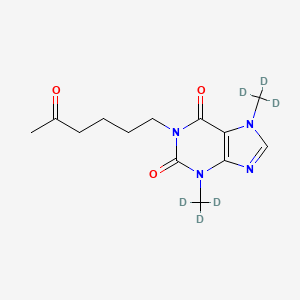


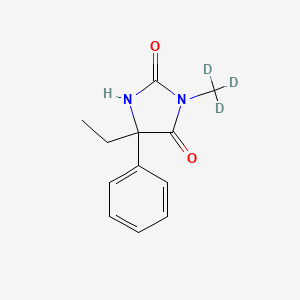
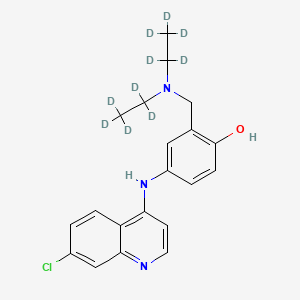

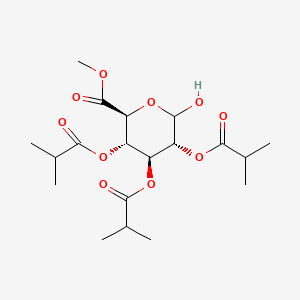
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)
